N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide
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Description
N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide, also known as CTFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTFO is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 417.87 g/mol.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthesis of Heterocyclic Compounds : A study focused on the synthesis of various heterocyclic compounds, including pyrimidines and furans, from arylmethylidene derivatives of furan-2(3H)-ones. These compounds have shown potential in biological activities, suggesting a route for developing new biologically active compounds with heterocyclic structures (Aniskova et al., 2017).
Catalytic Applications : Research into the copper-catalyzed coupling reactions of aryl chlorides and amides utilized N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst. This study exemplifies the use of heterocyclic compounds in facilitating organic synthesis reactions, potentially offering a methodological basis for exploring the catalytic roles of similar compounds (De et al., 2017).
Biological Activity and Molecular Targeting
Antimicrobial and Antifungal Activities : A synthesis effort targeting novel heterocycles derived from chromonyl-2(3H)-furanone showed significant in vitro antimicrobial and antifungal activities. This highlights the potential of furan-based oxalamides in contributing to the development of new antimicrobial agents (Ramadan & El‐Helw, 2018).
Inhibitory Activities and Drug Development : Compounds with structural similarities, such as those incorporating furan or thiophene moieties, have been evaluated for their biological activities, including inhibition of certain enzymes or receptors. These studies provide a foundation for considering how the specific oxalamide compound might interact with biological targets or contribute to drug development efforts.
properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-12-4-3-11(9-20)14(8-12)22-18(24)17(23)21-10-13-5-6-15(25-13)16-2-1-7-26-16/h1-8H,10H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQLUHMEDMCXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide |
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